3-[3-(Trifluoromethyl)phenyl]pyrrolidine

Catalog No.
S728550
CAS No.
21767-35-1
M.F
C11H12F3N
M. Wt
215.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[3-(Trifluoromethyl)phenyl]pyrrolidine

CAS Number

21767-35-1

Product Name

3-[3-(Trifluoromethyl)phenyl]pyrrolidine

IUPAC Name

3-[3-(trifluoromethyl)phenyl]pyrrolidine

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

InChI

InChI=1S/C11H12F3N/c12-11(13,14)10-3-1-2-8(6-10)9-4-5-15-7-9/h1-3,6,9,15H,4-5,7H2

InChI Key

DUYDZGBSZJZIOZ-UHFFFAOYSA-N

SMILES

C1CNCC1C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)C(F)(F)F

The exact mass of the compound 3-[3-(Trifluoromethyl)phenyl]pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-[3-(Trifluoromethyl)phenyl]pyrrolidine (CAS 21767-35-1) is a highly specialized secondary amine building block that integrates a rigid pyrrolidine core with a lipophilic, electron-withdrawing meta-trifluoromethylphenyl substituent. With a predicted pKa of approximately 10.0 and a LogP of 3.11, this compound serves as a critical intermediate in the synthesis of advanced agrochemicals, such as pesticidal arylpyrrolidines, and pharmaceutical candidates, including Nav1.7 sodium channel inhibitors. The presence of the CF3 group provides enhanced metabolic stability and membrane permeability compared to unfluorinated analogs, making it a high-priority precursor for discovery programs requiring precise spatial geometry and robust pharmacokinetic profiles .

Substituting 3-[3-(Trifluoromethyl)phenyl]pyrrolidine with its non-fluorinated counterpart (3-phenylpyrrolidine) or its para-isomer (3-[4-(trifluoromethyl)phenyl]pyrrolidine) fundamentally alters the physicochemical and spatial properties of the downstream active pharmaceutical ingredient (API). The meta-CF3 group dictates a specific dihedral angle and steric volume that is critical for binding affinity in narrow receptor pockets, such as voltage-gated sodium channels. Furthermore, replacing the 5-membered pyrrolidine ring with a 6-membered piperidine ring shifts the basicity of the nitrogen and changes the exit vector of the amine handle, often resulting in a severe drop in target binding affinity and requiring complete re-optimization of downstream coupling conditions [1].

Lipophilicity and Membrane Permeability Enhancement

The incorporation of the trifluoromethyl group significantly increases the lipophilicity of the scaffold compared to the unfluorinated baseline. 3-[3-(Trifluoromethyl)phenyl]pyrrolidine exhibits a LogP of approximately 3.11, whereas 3-phenylpyrrolidine has a LogP of roughly 1.8. This quantitative shift is critical for ensuring adequate blood-brain barrier (BBB) penetration and cellular membrane permeability in downstream CNS and agrochemical targets .

Evidence DimensionCalculated Partition Coefficient (LogP)
Target Compound DataLogP ~3.11
Comparator Or Baseline3-Phenylpyrrolidine (LogP ~1.8)
Quantified Difference+1.3 LogP units
ConditionsIn silico prediction / Standard physiological pH

Procuring the fluorinated building block is essential for programs targeting intracellular or CNS receptors where high membrane permeability is a strict requirement.

Metabolic Stability and CYP450 Resistance

Unsubstituted phenyl rings are notorious soft spots for cytochrome P450-mediated aromatic hydroxylation. By procuring 3-[3-(Trifluoromethyl)phenyl]pyrrolidine, the meta-position is sterically and electronically blocked by the strongly electron-withdrawing CF3 group. This deactivates the entire aromatic ring toward electrophilic oxidation, extending the half-life of the resulting API compared to derivatives built from 3-phenylpyrrolidine [1].

Evidence DimensionAromatic Ring Oxidation Liability
Target Compound DataHigh resistance to CYP-mediated hydroxylation
Comparator Or Baseline3-Phenylpyrrolidine (High susceptibility to oxidation)
Quantified DifferenceSignificant reduction in intrinsic clearance (CLint)
ConditionsIn vitro liver microsome assays (standard class behavior)

Using this specific fluorinated precursor prevents late-stage pharmacokinetic failures by preemptively eliminating a major metabolic liability.

Steric Vectoring for Receptor Binding

The exact positional isomer of the CF3 group is critical for target engagement. In the synthesis of Nav1.7 inhibitors and pesticidal arylpyrrolidines, the meta-CF3 group of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine provides the optimal spatial vector to fit into narrow hydrophobic binding pockets. Substitution with the para-isomer (3-[4-(trifluoromethyl)phenyl]pyrrolidine) often results in steric clashes, drastically reducing binding affinity [1].

Evidence DimensionBinding Pocket Steric Fit
Target Compound DataOptimal meta-vector engagement
Comparator Or Baseline3-[4-(Trifluoromethyl)phenyl]pyrrolidine (para-isomer)
Quantified DifferenceAvoidance of para-steric clash
ConditionsReceptor binding pocket modeling (e.g., Nav1.7)

Buyers must procure the exact meta-isomer to maintain structure-activity relationship (SAR) fidelity, as the para-isomer cannot act as a drop-in replacement.

Synthetic Processability: Amine Coupling Efficiency

The 5-membered pyrrolidine core of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine offers superior synthetic tractability compared to 6-membered piperidine analogs. The secondary amine in the pyrrolidine ring is less sterically hindered, leading to faster reaction kinetics and higher yields in standard amidation and Buchwald-Hartwig cross-coupling reactions, which is vital for scalable manufacturing [1].

Evidence DimensionAmine Coupling Reactivity
Target Compound DataHigh conversion rates in standard couplings
Comparator Or Baseline3-[3-(Trifluoromethyl)phenyl]piperidine (6-membered ring)
Quantified DifferenceHigher yield and faster kinetics
ConditionsStandard library amidation/coupling conditions

For process chemists and library designers, the pyrrolidine core ensures higher throughput and lower reagent waste during scale-up.

Synthesis of Voltage-Gated Sodium Channel (Nav1.7) Inhibitors

Due to its specific meta-CF3 spatial vector and high lipophilicity, this compound is a preferred building block for synthesizing Nav1.7 inhibitors targeting chronic and neuropathic pain, where precise binding pocket engagement is mandatory [1].

Development of Pesticidal Arylpyrrolidines

The compound serves as a core scaffold for advanced agrochemicals. Its high LogP (3.11) and metabolic stability ensure excellent cuticular penetration and environmental persistence when formulated into insecticidal agents [2].

CNS Drug Discovery Library Generation

Acting as a privileged building block, its combination of a basic pyrrolidine nitrogen (pKa ~10.0) and a metabolically deactivated aromatic ring makes it ideal for high-throughput screening libraries focused on central nervous system targets .

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H303 (100%): May be harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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